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molecular formula C12H15FN2O2 B8307514 2-(4-Fluorophenyl)-1-(4-methoxy-pyrazolidin-1-yl)-ethanone

2-(4-Fluorophenyl)-1-(4-methoxy-pyrazolidin-1-yl)-ethanone

Cat. No. B8307514
M. Wt: 238.26 g/mol
InChI Key: MDBJTFHEJIJCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC1CN(C(=O)Cc2ccc(F)cc2)N(C(=O)OCc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:4])[N:11]1[N:12]([C:18]([CH2:19][c:20]2[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]2)=[O:27])[CH2:13][CH:14]([O:16][CH3:17])[CH2:15]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:28][OH:29]>>[NH:11]1[N:12]([C:18]([CH2:19][c:20]2[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]2)=[O:27])[CH2:13][CH:14]([O:16][CH3:17])[CH2:15]1

Inputs

Step One
Name
COC1CN(C(=O)Cc2ccc(F)cc2)N(C(=O)OCc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC1CN(C(=O)Cc2ccc(F)cc2)N(C(=O)OCc2ccccc2)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC1CNN(C(=O)Cc2ccc(F)cc2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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